molecular formula C10H9BrO3 B1268998 5-Bromo-2-Methoxycinnamic Acid CAS No. 40803-53-0

5-Bromo-2-Methoxycinnamic Acid

Cat. No. B1268998
CAS RN: 40803-53-0
M. Wt: 257.08 g/mol
InChI Key: QABZTGNRWBRJBO-GORDUTHDSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-methoxycinnamic acid and its derivatives often involves multi-step chemical reactions that introduce the bromo and methoxy functional groups into the cinnamic acid backbone. One notable method for synthesizing key intermediates related to 5-bromo-2-methoxycinnamic acid utilizes starting materials such as dimethyl terephthalate through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This approach highlights the complexity and versatility of organic synthesis techniques in producing structurally specific compounds (Zhang et al., 2022).

Scientific Research Applications

Nutraceutical and Therapeutic Potential

5-Bromo-2-Methoxycinnamic Acid, a derivative of p-methoxycinnamic acid (p-MCA), has been recognized for its wide range of biological properties, making it a subject of interest in therapeutic and nutraceutical applications. Its antidiabetic, anticancer, antimicrobial, hepatoprotective, and neuroprotective activities have been extensively tested. Additionally, p-MCA is considered a dietary bioactive compound and could be used as a functional food ingredient, playing a crucial role in the prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Industrial Process and Manufacturing

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, is a key intermediate in the synthesis of SGLT2 inhibitors, which are promising for diabetes therapy. This compound was prepared from dimethyl terephthalate through a scalable process, demonstrating its industrial applicability and significance in the manufacturing of therapeutic agents (Zhang et al., 2022).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of 5-Bromo-2-Methoxycinnamic Acid derivatives have been explored, particularly in the context of photodynamic therapy for cancer treatment. These properties are crucial for understanding the compound's role and effectiveness as a photosensitizer in medical applications (Pişkin et al., 2020).

Aggregation Behavior in Photo-Responsive Systems

Investigations into the aggregation behavior of photo-responsive systems involving 5-Bromo-2-Methoxycinnamic Acid derivatives have revealed insights into their potential applications in various fields, including materials science and nanotechnology. Understanding these behaviors is key to developing novel applications and materials based on these compounds (Du et al., 2015).

Mechanism of Action

While the complete mechanism of action of 5-BMC remains unknown, it is believed to act as an electron donor, facilitating molecular reactions by donating electrons to molecules .

Safety and Hazards

5-Bromo-2-Methoxycinnamic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Chronic exposure may cause nausea and vomiting, and higher exposure can cause unconsciousness . It is recommended to avoid contact with skin and eyes, and avoid breathing dust .

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZTGNRWBRJBO-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-Methoxycinnamic Acid

CAS RN

40803-53-0
Record name trans-5-Bromo-2-methoxycinnamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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